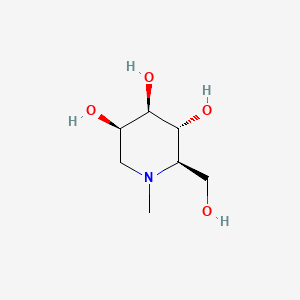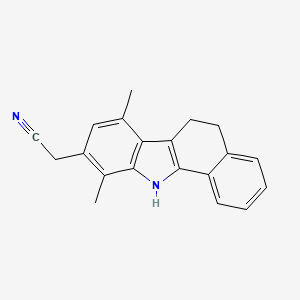
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile is a complex organic compound with a unique structure that includes a benzo(a)carbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the benzo(a)carbazole core, followed by the introduction of the acetonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile include other benzo(a)carbazole derivatives and acetonitrile-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
57412-00-7 |
|---|---|
Formule moléculaire |
C20H18N2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(7,10-dimethyl-6,11-dihydro-5H-benzo[a]carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C20H18N2/c1-12-11-15(9-10-21)13(2)19-18(12)17-8-7-14-5-3-4-6-16(14)20(17)22-19/h3-6,11,22H,7-9H2,1-2H3 |
Clé InChI |
UKDJQSWRMQQDNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C3=C(N2)C4=CC=CC=C4CC3)C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


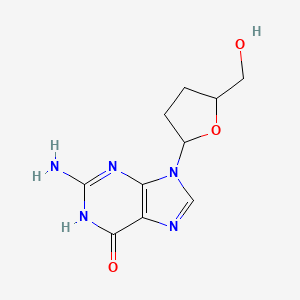
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
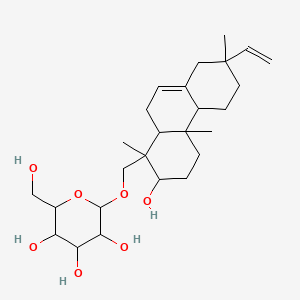
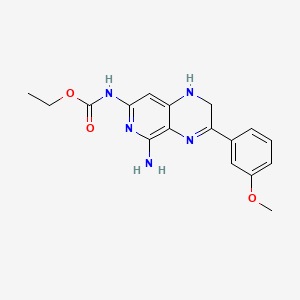
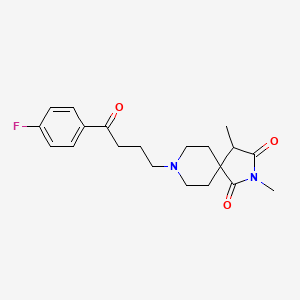


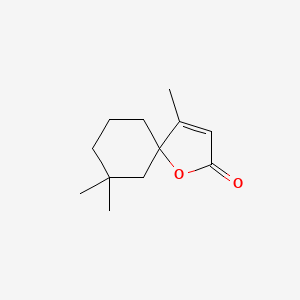

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
